molecular formula C9H11NO3 B1589918 Methyl 2-amino-4-methoxybenzoate CAS No. 50413-30-4

Methyl 2-amino-4-methoxybenzoate

Cat. No. B1589918
CAS RN: 50413-30-4
M. Wt: 181.19 g/mol
InChI Key: CEKCJQBZVNIMLD-UHFFFAOYSA-N
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Description

Methyl 2-amino-4-methoxybenzoate is a chemical compound with the empirical formula C9H11NO3 . It is a solid substance and is used in the field of early discovery research .


Molecular Structure Analysis

The molecular weight of Methyl 2-amino-4-methoxybenzoate is 181.19 . The SMILES string representation of its structure is COC(C1=CC=C(C=C1N)OC)=O .


Physical And Chemical Properties Analysis

Methyl 2-amino-4-methoxybenzoate is a solid substance . Its molecular weight is 181.19 , and its empirical formula is C9H11NO3 .

Scientific Research Applications

Synthesis and Intermediate Applications

  • Methyl 2-amino-4-methoxybenzoate serves as an intermediate in the synthesis of various chemical compounds. For example, it was used in the synthesis of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, an intermediate of amisulpride, a therapeutic drug. This synthesis involved methylation, ethylation, and oxidation processes, achieving a total yield of 24.5% (Wang Yu, 2008).
  • Another application is in the improved industrial synthesis of metoclopramide, a medication used for nausea and gastrointestinal disorders. Methyl 2-amino-4-methoxybenzoate was prepared through methylation and saponification, followed by chlorination and condensation reactions (Murakami et al., 1971).

Analytical and Biological Research

  • In biological studies, methyl 2-amino-4-methoxybenzoate has been involved in the synthesis of metabolites for analytical purposes. For instance, it was used in synthesizing a metabolite of metoclopramide to facilitate its detection in human urine (Maurich et al., 1994).
  • The compound has also been a focus in thermochemical studies. Its structural and thermochemical properties were examined both experimentally and computationally, providing insights into the enthalpies of formation and noncovalent interactions of such compounds (Flores et al., 2019).
  • Methyl 2-amino-4-methoxybenzoate has been used to create zinc complexes with Schiff bases, showing potential in antibacterial applications against pathogenic strains like Escherichia coli and Staphylococcus aureus (Chohan et al., 2003).

Safety And Hazards

Methyl 2-amino-4-methoxybenzoate is classified as Acute Tox. 4 Oral, which means it is harmful if swallowed . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Use of this substance should be in a well-ventilated area or outdoors .

properties

IUPAC Name

methyl 2-amino-4-methoxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO3/c1-12-6-3-4-7(8(10)5-6)9(11)13-2/h3-5H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKCJQBZVNIMLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00512971
Record name Methyl 2-amino-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-amino-4-methoxybenzoate

CAS RN

50413-30-4
Record name Methyl 2-amino-4-methoxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00512971
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 2-amino-4-methoxybenzoate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To a solution of 4-methoxyanthranilic acid (5.0 g, 30.0 mmol) in a mixture of 10% methanol in tetrahydrofuran (100 mL) was added dropwise (trimethylsilyl)diazomethane (2.0 M solution in diethyl ether, 18.0 mL, 36.0 mmol) at 0° C. The reaction mixture was stirred for 16 hours at room temperature then quenched by the addition of glacial acetic acid (0.1 mL). The reaction mixture was concentrated and the residue was partitioned between saturated sodium bicarbonate (50 mL) and ethyl acetate (250 mL). The organic layer was separated and washed with water (50 mL), saturated sodium bicarbonate (50 mL) and brine (50 mL), dried over sodium sulfate, filtered and concentrated to give methyl 2-amino-4-methoxybenzoate as an oil (5.4 g, quantitative). MS (EI) for C9H11NO3: 182 (MH+).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of methyl 4-methoxy-2-nitrobenzoate (9.0 g, 43 mmol) in MeOH (100 mL) was degassed and purged with nitrogen. To this solution was added 10% palladium hydroxide on carbon (1.2 g). The reaction mixture was degassed, purged with hydrogen and allowed to stir at rt overnight. The reaction mixture was filtered through Celite®, the Celite was washed with MeOH and the filtrate was concentrated to give methyl 2-amino-4-methoxybenzoate (7.80 g, 76%) as a brown solid. LCMS (FA): m/z=182.1 (M+H).
Quantity
9 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23
Citations
FF Wulan, TD Wahyuningsih, J Jumina… - Key Engineering …, 2021 - Trans Tech Publ
… The methyl anthranilate derivatives, methyl-2-amino-5-methoxybenzoate, and methyl-2-amino-4methoxybenzoate has already been used and proven to be success to ring open the N-…
Number of citations: 2 www.scientific.net
Z Guo, T Xue, X Sun, D Li, F Wang, L Fan, X Liu… - Chemical Engineering …, 2023 - Elsevier
… Small isomeric D-π-A molecules of methyl 2-amino-4-methoxybenzoate (M2A4M) and methyl 3-amino-4-methoxybenzoate (M3A4M) with multiple coordination sites provide us a …
Number of citations: 11 www.sciencedirect.com
R Johnstone, JR Price, AR Todd - Australian Journal of Chemistry, 1958 - CSIRO Publishing
… Authentic 4-methoxy-2-methylaminobenzoic acid, prepared from methyl 2-amino-4-methoxybenzoate (see Section I11 (f)) melted at 164-165 OC (decomp.) ; a mixture of the two …
Number of citations: 18 www.publish.csiro.au
PA Haile, LN Casillas, BJ Votta, GZ Wang, AK Charnley… - 2019 - ACS Publications
… Esterification of commercially available 2-amino-4-methoxybenzoate afforded methyl 2-amino-4-methoxybenzoate 11 which undergoes selective iodination providing 12 with an …
Number of citations: 40 pubs.acs.org
JM Kelm, H Aruri, PR Nyalapatla… - Fused Pyrimidine-Based …, 2023 - Elsevier
… The synthesis began with esterification of the commercially available 2-amino-4-methoxybenzoate 6.1.73 to obtain methyl 2-amino-4-methoxybenzoate 6.1.74 which was then reacted …
Number of citations: 2 www.sciencedirect.com
X Sun, T Liang, KH Ngai, Z Nie, K Fan… - Advanced Optical …, 2023 - Wiley Online Library
Although the electroluminescent performances of perovskite light‐emitting diodes (PeLEDs) are continuously improved through defect management strategies, the complicated design …
Number of citations: 0 onlinelibrary.wiley.com
M Brindisi, G Borrelli, S Brogi, A Grillo… - …, 2018 - Wiley Online Library
… , filtered and evaporated to afford methyl 2-amino-4-methoxybenzoate (quantitative yield) as … Starting from methyl 2-amino-4-methoxybenzoate (300 mg, 1.70 mmol), the title compound …
Y Bian, D Alem, F Beato, TL Hogenson… - Journal of medicinal …, 2022 - ACS Publications
… afford methyl 2-amino-4-methoxybenzoate (10.7 g, 98% yield) as a brown solid, which was directly used for the next step without further purification. Methyl 2-amino-4-methoxybenzoate …
Number of citations: 6 pubs.acs.org
PW Hsieh, FR Chang, CC Wu, KY Wu… - Journal of natural …, 2004 - ACS Publications
… Furthermore, two strong fragment ions at m/z 167 and 135 were attributable to two parts derived from methyl 2-amino-4-methoxybenzoate and 2-hydroxybenzamide, respectively. In …
Number of citations: 90 pubs.acs.org
X Liang, C Sun, C Li, H Yu, X Wei, X Liu… - Journal of Medicinal …, 2021 - ACS Publications
Development of mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) inhibitors is of great value and significance in the treatment of neoplastic disorders and …
Number of citations: 3 pubs.acs.org

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